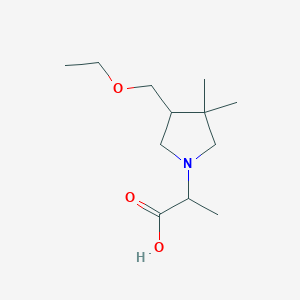
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target peroxisome proliferator-activated receptors (ppars), which play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Similar compounds have been found to act as agonists for ppars . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Ppars, which similar compounds target, are involved in the regulation of gene expression, and thus can influence a variety of biological processes such as lipid metabolism, inflammation, and cell proliferation .
Result of Action
The activation of ppars by similar compounds can lead to a variety of cellular responses, including changes in gene expression, cell differentiation, and metabolic processes .
Actividad Biológica
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is a synthetic compound belonging to the pyrrolidine class, notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H23N1O2
- Molecular Weight : 215.32 g/mol
- CAS Number : 2098131-81-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways and physiological processes through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, affecting neurotransmitter levels and cellular responses.
In Vitro Studies
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : It has been evaluated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
In Vivo Studies
In vivo studies have further elucidated its biological effects:
- Anti-inflammatory Properties : Animal models have shown that the compound can reduce inflammation markers, suggesting potential applications in inflammatory diseases.
- Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties, providing relief from pain.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 μM.
-
Neuroprotection in Rodent Models :
- In a rodent model of Alzheimer's disease, the administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-16-7-10-6-13(8-12(10,3)4)9(2)11(14)15/h9-10H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPTNVNQMQFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















